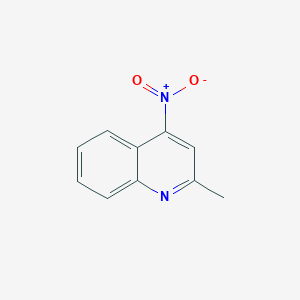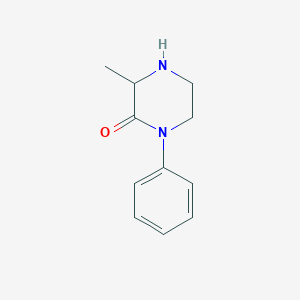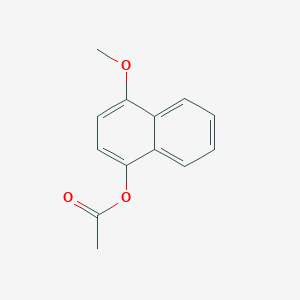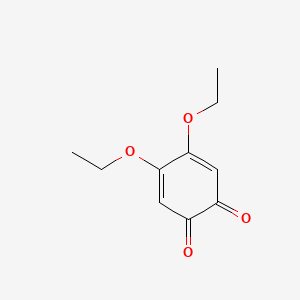![molecular formula C11H9BrS B1625524 3-[3-(Bromomethyl)phenyl]thiophene CAS No. 89929-85-1](/img/structure/B1625524.png)
3-[3-(Bromomethyl)phenyl]thiophene
Übersicht
Beschreibung
3-[3-(Bromomethyl)phenyl]thiophene , also known by its chemical formula C11H9BrS , is a compound with intriguing properties. It belongs to the class of thiophenes , which are aromatic heterocyclic compounds containing a five-membered sulfur-containing ring.
Synthesis Analysis
The synthesis of 3-[3-(Bromomethyl)phenyl]thiophene involves the bromination of a phenyl group attached to a thiophene ring. While specific synthetic routes may vary, this compound can be prepared through bromination reactions using appropriate reagents.
Molecular Structure Analysis
The molecular structure of 3-[3-(Bromomethyl)phenyl]thiophene consists of a central thiophene ring with a phenyl group substituted at the 3-position. The bromomethyl group is attached to the phenyl moiety. The overall structure is crucial for understanding its reactivity and properties.
Chemical Reactions Analysis
- Substitution Reactions : Due to the presence of the bromine atom, 3-[3-(Bromomethyl)phenyl]thiophene can participate in nucleophilic substitution reactions. These reactions may lead to the replacement of the bromine atom with other functional groups.
- Cross-Coupling Reactions : The bromine atom can serve as a handle for cross-coupling reactions, allowing the attachment of various organic fragments.
- Electrophilic Aromatic Substitution : The phenyl ring can undergo electrophilic substitution reactions, leading to modifications at the 3-position.
Physical And Chemical Properties Analysis
- Molecular Weight : Approximately 177.06 g/mol.
- Melting Point : Varies based on crystalline form.
- Solubility : Soluble in organic solvents (e.g., dichloromethane, chloroform).
- Color : Likely pale yellow to brown.
Safety And Hazards
- Toxicity : As with any brominated compound, caution is necessary due to potential toxicity.
- Handling : Use appropriate protective equipment (gloves, goggles) when handling.
- Storage : Store in a cool, dry place away from direct sunlight.
Zukünftige Richtungen
Research on 3-[3-(Bromomethyl)phenyl]thiophene could explore:
- Applications : Investigate its use in organic electronics, materials science, or medicinal chemistry.
- Functionalization : Develop new synthetic methodologies to modify its structure.
- Biological Activity : Explore any potential biological effects.
Eigenschaften
IUPAC Name |
3-[3-(bromomethyl)phenyl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrS/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKUVGQHVFDLFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CSC=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60531643 | |
| Record name | 3-[3-(Bromomethyl)phenyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60531643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Bromomethyl)phenyl]thiophene | |
CAS RN |
89929-85-1 | |
| Record name | 3-[3-(Bromomethyl)phenyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60531643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

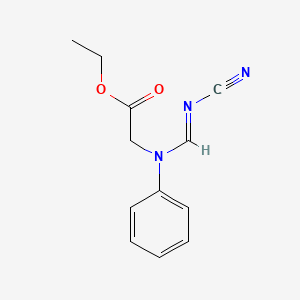
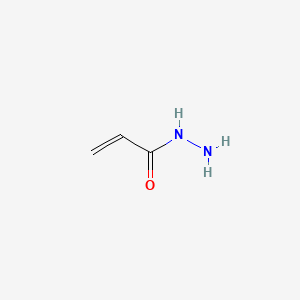
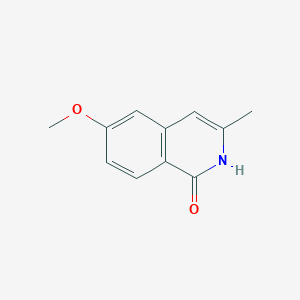
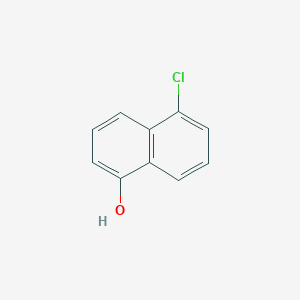
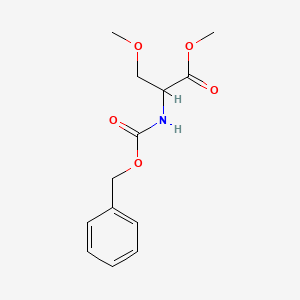
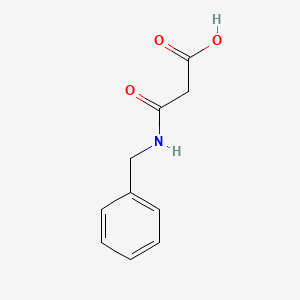



![Spiro[chroman-2,1'-cyclopentan]-4-one](/img/structure/B1625459.png)
